プロピシリン

概要

説明

プロピシリンは、ベンジルペニシリンと類似の特性を持つペニシリン系抗生物質です。特に連鎖球菌感染症の治療に使用され、ペニシリナーゼに対して耐性はありません。 プロピシリンは酸に耐性があり、カリウム塩として経口投与することができます .

科学的研究の応用

Propicillin has several scientific research applications, including:

Chemistry: Used as a model compound for studying beta-lactam antibiotics and their interactions with enzymes.

Biology: Employed in research on bacterial resistance mechanisms and the development of new antibiotics.

Medicine: Used in clinical studies to evaluate its efficacy and safety in treating bacterial infections.

Industry: Utilized in the production of diagnostic tools and assays for detecting bacterial infections.

準備方法

合成経路と反応条件

プロピシリンは、6-アミノペニシラン酸をフェノキシ酪酸でアシル化することにより合成されます。 この反応は通常、ジシクロヘキシルカルボジイミド (DCC) などのカップリング剤を用いて、6-アミノペニシラン酸とフェノキシ酪酸との間のアミド結合形成を促進します .

工業生産方法

プロピシリンの工業生産は、上記と同様の方法を用いた大規模合成によって行われます。 このプロセスは、高収率と高純度を得られるように最適化されており、多くの場合、結晶化やクロマトグラフィーなどの複数の精製工程を伴い、最終生成物が医薬品基準を満たすようにします .

化学反応の分析

反応の種類

プロピシリンは、以下を含むいくつかの種類の化学反応を起こします。

加水分解: プロピシリンは、β-ラクタマーゼ酵素によって加水分解されて、不活性なペニシロイ酸が生成されます。

酸化と還元: プロピシリンは酸化と還元の反応を起こす可能性がありますが、一般的な用途ではそれほど多くはありません。

一般的な試薬と条件

加水分解: β-ラクタマーゼ酵素または酸性条件は、プロピシリンの加水分解を触媒することができます。

酸化と還元: さまざまな酸化剤と還元剤を使用できますが、これらの反応は、抗生物質としてのプロピシリンの使用においては一般的ではありません。

生成される主な生成物

加水分解: ペニシロイ酸

酸化と還元: 使用する試薬によって、さまざまな酸化または還元された誘導体

置換: プロピシリンの置換誘導体

科学研究への応用

プロピシリンは、以下を含むいくつかの科学研究への応用があります。

化学: β-ラクタム系抗生物質とその酵素との相互作用を研究するためのモデル化合物として使用されます。

生物学: 細菌の耐性機構と新しい抗生物質の開発に関する研究に使用されます。

医学: 細菌感染症の治療における有効性と安全性を評価するために、臨床試験に使用されます。

作用機序

プロピシリンは、細菌の細胞壁の合成を阻害することにより効果を発揮します。それは、細菌の細胞壁内にあるペニシリン結合タンパク質 (PBP) に結合し、これはペプチドグリカン鎖の架橋に不可欠です。 この阻害は、細胞壁の弱体化につながり、最終的に細菌の細胞溶解と死をもたらします .

類似化合物の比較

類似化合物

ベンジルペニシリン: 構造と機能が似ていますが、酸に耐性はありません。

フェノキシメチルペニシリン: 構造が似ていますが、側鎖が異なります。

アンプシリン: プロピシリンよりも広範囲の活性を示します。

アモキシシリン: アンプシリンに似ていますが、経口吸収性が優れています.

独自性

プロピシリンの独自性は、酸に耐性があることであり、胃で分解されることなく経口投与することができます。 この特性は、経口抗生物質療法が必要な感染症の治療に特に役立ちます .

類似化合物との比較

Similar Compounds

Benzylpenicillin: Similar in structure and function but not acid-resistant.

Phenoxymethylpenicillin: Similar in structure but has a different side chain.

Ampicillin: Broader spectrum of activity compared to propicillin.

Amoxicillin: Similar to ampicillin but with better oral absorption.

Uniqueness

Propicillin’s uniqueness lies in its acid resistance, allowing it to be administered orally without degradation in the stomach. This property makes it particularly useful for treating infections that require oral antibiotic therapy .

特性

IUPAC Name |

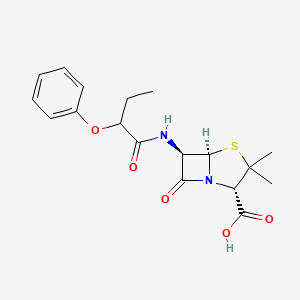

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenoxybutanoylamino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O5S/c1-4-11(25-10-8-6-5-7-9-10)14(21)19-12-15(22)20-13(17(23)24)18(2,3)26-16(12)20/h5-9,11-13,16H,4H2,1-3H3,(H,19,21)(H,23,24)/t11?,12-,13+,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOCWPKXKMNXINF-XQERAMJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)O)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046291 | |

| Record name | Propicillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

551-27-9 | |

| Record name | Propicillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=551-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propicillin [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propicillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13660 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Propicillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propicillin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPICILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X1R260V33 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does propicillin exert its antibacterial effect?

A1: Propicillin, like other β-lactam antibiotics, targets the synthesis of peptidoglycan, a crucial component of bacterial cell walls. It inhibits transpeptidases, enzymes responsible for cross-linking peptidoglycan strands. This disruption weakens the cell wall, leading to bacterial lysis and death. []

Q2: How does bacterial resistance to propicillin develop?

A3: The primary mechanism of resistance to propicillin and other β-lactams is the production of β-lactamases, enzymes that hydrolyze the β-lactam ring, rendering the antibiotic ineffective. Gram-negative bacteria, in particular, often exhibit resistance due to β-lactamase production. []

Q3: What is the significance of using mixed continuous cultures in studying antibiotic effects on periodontal bacteria?

A4: Mixed continuous cultures provide a more realistic model for studying antibiotic effects on complex microbial communities like those found in periodontal pockets. These cultures allow researchers to observe the impact of antibiotics on the entire microflora, including interactions between different bacterial species, which is not possible with single-organism cultures. []

Q4: What is the chemical structure of propicillin?

A5: Propicillin is a penicillin derivative with a phenoxypropyl group attached to the 6-aminopenicillanic acid core. Its chemical name is (1-phenoxypropyl)penicillin. []

Q5: Does propicillin interact with surfactants?

A7: Yes, the presence of certain non-ionic surfactants, like polyoxyethylene-23-lauryl ether (POE), can enhance the gastrointestinal absorption of propicillin. This enhancement is attributed to improved solubility and stability of the drug in the presence of these surfactants. [, ]

Q6: What factors influence the serum concentrations of propicillin?

A9: Serum concentrations are influenced by factors such as: * Dosage form: Propicillin combined with probenecid results in higher serum concentrations compared to a single oral dose or divided doses. []* Water intake: Increasing water intake or using a syrup formulation does not significantly improve serum levels. []* Patient factors: Age and certain disease states can impact absorption and elimination, influencing serum concentrations. []

Q7: How is propicillin eliminated from the body?

A10: Like most penicillins, propicillin is primarily eliminated through renal excretion. []

Q8: What are the potential side effects of propicillin?

A11: While generally well-tolerated, propicillin can cause side effects like other penicillins. These may include gastrointestinal upset, allergic reactions (including severe reactions like anaphylaxis), and rarely, hematological and renal complications. [, , ]

Q9: Has propicillin been linked to neurotoxicity?

A12: In vitro studies indicate that propicillin, along with other penicillins, might have a ciliotoxic effect on the rabbit trachea. This effect is believed to be related to the lipophilicity of the penicillin molecule and correlates with the known neurotoxic effects observed in vivo with certain penicillins. []

Q10: How are structure-activity relationships studied for propicillin?

A13: Researchers modify the side chain of the penicillin molecule to study how these alterations affect its antibacterial activity, stability, and pharmacological properties. For instance, modifying the side chain can impact the molecule's resistance to β-lactamases. []

Q11: What analytical methods are used to study propicillin?

A14: Several analytical methods are used to quantify propicillin and its metabolites in biological samples, including: * Bioassays: These utilize the inhibitory effect of propicillin on bacterial growth to determine its concentration.* Chromatographic techniques (e.g., HPLC): These methods offer higher sensitivity and specificity in separating and quantifying propicillin. []* Fluorometric methods: These exploit the fluorescence properties of propicillin derivatives to allow for sensitive detection. []

Q12: What are some challenges and future directions in propicillin research?

A15: Key areas of focus include:* Combatting resistance: Developing strategies to overcome bacterial resistance to propicillin and other β-lactams is crucial. This involves exploring new drug combinations, developing novel β-lactamase inhibitors, and designing new β-lactam antibiotics with improved stability against these enzymes. []* Optimizing delivery: Enhancing propicillin's delivery to specific target sites, such as periodontal pockets or intracellular infections, could improve its efficacy. This might involve developing new drug delivery systems, such as nanoparticles or liposomes.* Understanding side effects: Further research is needed to elucidate the mechanisms underlying propicillin-induced side effects, particularly neurotoxicity. Identifying individuals at higher risk for these effects and developing strategies to mitigate them are crucial for ensuring patient safety.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(diethylamino)phenyl]-N-[3-(2-methyl-1H-indol-1-yl)propyl]acetamide](/img/structure/B1193841.png)